2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid
CAS No.:
Cat. No.: VC18096782
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O2 |
|---|---|
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid |
| Standard InChI | InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17) |
| Standard InChI Key | CCLJZUGOTPKXCW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperazine ring linked to a 3-chlorophenyl group via an acetic acid backbone. This configuration introduces both hydrophilic (piperazine, carboxylic acid) and hydrophobic (chlorophenyl) regions, influencing its pharmacokinetic behavior. The chlorine atom at the phenyl meta-position enhances electron-withdrawing effects, potentially stabilizing interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| Exact Mass | 254.082 g/mol |
| Topological Polar Surface Area (TPSA) | 49.3 Ų |
| LogP (Partition Coefficient) | 1.8 (predicted) |
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H-NMR: Signals at δ 3.2–3.5 ppm (piperazine protons), δ 7.3–7.6 ppm (aromatic protons from chlorophenyl), and δ 4.1 ppm (acetic acid CH₂).
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¹³C-NMR: Peaks at 170 ppm (carboxylic acid carbonyl), 135 ppm (C-Cl), and 45–55 ppm (piperazine carbons).
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 255.083, confirming molecular weight.
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Infrared Spectroscopy (IR): Stretches at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 750 cm⁻¹ (C-Cl).
Table 2: Representative Analytical Data
| Technique | Key Peaks/Values | Significance |
|---|---|---|
| ¹H-NMR | δ 3.3 ppm (piperazine) | Confirms piperazine moiety |
| HRMS | m/z 255.083 | Validates molecular formula |
| IR | 1700 cm⁻¹ (C=O) | Indicates carboxylic acid |
Pharmacological Profile
Mechanism of Action
The compound exhibits analgesic effects in rodent models, with proposed mechanisms including:
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Opioid Receptor Modulation: Structural analogs demonstrate affinity for μ-opioid receptors, reducing pain transmission .
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Neurotransmitter Reuptake Inhibition: Piperazine derivatives often inhibit serotonin and dopamine reuptake, amplifying antinociceptive effects .
In vivo studies using the tail-clip and hot-plate tests revealed a 40–50% maximal possible effect (MPE) at 50 mg/kg, comparable to morphine (10 mg/kg) . The acetic acid writhing test further confirmed peripheral antinociception, with a 60% reduction in writhes .
Structure-Activity Relationships (SAR)
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Chlorophenyl Position: Meta-substitution (3-chloro) optimizes receptor binding vs. para-substitution .
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Piperazine Flexibility: The free NH group in piperazine enhances hydrogen bonding with opioid receptors .
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Substituent Effects: Bulky groups (e.g., CF₃) reduce activity due to steric hindrance, while electron-withdrawing groups (Cl) improve stability .
Table 3: Pharmacological Data in Murine Models
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